molecular formula C5H2BrClO2 B1626839 4-Bromofuran-2-carbonyl chloride CAS No. 58777-59-6

4-Bromofuran-2-carbonyl chloride

Cat. No.: B1626839
CAS No.: 58777-59-6
M. Wt: 209.42 g/mol
InChI Key: BJETUYGOFUKLAR-UHFFFAOYSA-N
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Description

4-Bromofuran-2-carbonyl chloride is a useful research compound. Its molecular formula is C5H2BrClO2 and its molecular weight is 209.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

58777-59-6

Molecular Formula

C5H2BrClO2

Molecular Weight

209.42 g/mol

IUPAC Name

4-bromofuran-2-carbonyl chloride

InChI

InChI=1S/C5H2BrClO2/c6-3-1-4(5(7)8)9-2-3/h1-2H

InChI Key

BJETUYGOFUKLAR-UHFFFAOYSA-N

SMILES

C1=C(OC=C1Br)C(=O)Cl

Canonical SMILES

C1=C(OC=C1Br)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude 4-bromofuran-2-carboxylic acid was placed in a 250 mL round bottom flask equipped with a magnetic stirring bar and a reflux condenser, and the flask was alternately evacuated and filled with nitrogen several times. To the stirred solid was carefully added α,α-dichloromethyl methyl ether (50 mL, 563 mmol). The addition was accompanied by vigorous gas evolution and was very exothermic, bringing the temperature of the resulting brown frothy mixture nearly to reflux. The gas evolution was allowed to subside, then the brown mixture was slowly heated to reflux using a heating mantle. The thick, partially solidified reaction mixture was then diluted with additional α,α-dichloromethyl methyl ether (20 mL, 225 mmol) to afford a dark brown solution containing some large black solid chunks. After heating at reflux for 135 minutes, the reaction was allowed to cool to ambient temperature, and then concentrated under reduced pressure. The resulting dark brown semi-solid was held under high vacuum to remove the last traces of solvents. While being held under vacuum at ambient temperature, some large colorless prisms appeared on the upper walls of the flask. The crude 4-bromofuran-2-carbonyl chloride was obtained as a dark brown semi-solid, and was used in the next step without purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
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20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The crude 4-bromo-furan-2-carboxylic acid (30 g, 157 mmol) was placed in a 500 mL round bottom flask equipped with a magnetic stirring bar and a reflux condenser, and the flask was alternately evacuated and filled with nitrogen several times. The solids were suspended in benzene (400 mL), treated with SOCl2 (60 mL, 823 mmol) and the mixture was heated to reflux in a heating mantle. Dark tarry materials form on the walls of the reaction flask during the course of the reaction. After ˜135 minutes at reflux a sample of the reaction was concentrated under reduced pressure and analyzed by 13C NMR. The NMR was quite clean and showed the reaction to be complete. [13C-NMR (400 MHz, CDCl3): δ 154.9, 147.6, 146.3, 126.0, 102.5] After ˜3 hours at reflux the reaction mixture was allowed to cool to ambient temperature. The pale brown supernatant solution of the acid chloride was decanted from the dark solids, and the solids were rinsed with additional benzene. The benzene solutions were combined and concentrated under reduced pressure to afford 4-bromofuran-2-carbonyl chloride as a pale brown oil. This crude material was carried on to the amide formation without purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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